
BIX 01294
Übersicht
Beschreibung
BIX 01294, ein Derivat von Diazepin-Chinazolinamin, ist ein selektiver, zellpermeabler Inhibitor von G9a-ähnlichem Protein und G9a Histon-Lysin-Methyltransferase. Es ist bekannt für seine Fähigkeit, die Bildung von dimethyliertem Histon H3 an Lysin 9 (H3K9me2) selektiv zu beeinträchtigen, das eine entscheidende Rolle bei der Gen-Silencing und der Regulierung der Chromatinstruktur spielt .
Vorbereitungsmethoden
BIX 01294 kann unter Verwendung einer retrosynthetischen Analyse und eines konvergenten Syntheseansatzes synthetisiert werden. Die Ausgangsmaterialien sind 2-Amino-4,5-Dimethoxybenzoesäure und Harnstoff. Die Synthese umfasst vier Hauptschritte: Cyclisierung, Chlorierung und zwei Schritte der Ammonolyse. Der letzte Schritt erfordert keine Mikrowellenbestrahlung und verwendet Methansulfonsäure als Katalysator unter milden Bedingungen, was zu einer Ausbeute von 75,5 % führt .
Analyse Chemischer Reaktionen
BIX 01294 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion:
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung ihrer Diazepin-Chinazolinaminstruktur.
Häufige Reagenzien und Bedingungen: Methansulfonsäure wird häufig als Katalysator bei der Synthese von this compound verwendet.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, mit möglichen Nebenprodukten, die von den spezifischen Reaktionsbedingungen abhängen.
Wissenschaftliche Forschungsanwendungen
BIX 01294 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Inhibitor in Studien mit Histon-Methyltransferasen verwendet.
Biologie: this compound wird in der Forschung zur Regulierung der Genexpression, zur Chromatinstruktur und zur Epigenetik eingesetzt.
Wirkmechanismus
This compound hemmt G9a und G9a-ähnliches Protein, indem es die Histonbindungsstelle besetzt und so die Interaktion mit Histonen verhindert. Diese Hemmung führt zu einer Verringerung der Dimethylierung von Histon H3 an Lysin 9 (H3K9me2), das für die Gen-Silencing und die Regulierung der Chromatinstruktur essentiell ist. Die Verbindung induziert auch Autophagie und Apoptose in bestimmten Krebszellen, was zu ihrem Potenzial als therapeutisches Mittel beiträgt .
Wirkmechanismus
BIX 01294 inhibits G9a and G9a-like protein by occupying the histone binding site, preventing interaction with histones. This inhibition leads to a reduction in dimethylation of histone H3 at lysine 9 (H3K9me2), which is essential for gene silencing and chromatin structure regulation. The compound also induces autophagy and apoptosis in certain cancer cells, contributing to its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
BIX 01294 ist aufgrund seiner hohen Selektivität und Wirksamkeit als G9a- und G9a-ähnlicher Proteinkinhibitor einzigartig. Ähnliche Verbindungen umfassen:
UNC0638: Ein weiterer selektiver Inhibitor von G9a und G9a-ähnlichem Protein, jedoch mit unterschiedlichen Potenz- und Selektivitätsprofilen.
GSK343: Ein selektiver Inhibitor von EZH2, einer weiteren Histon-Methyltransferase, der verschiedene Histonmarkierungen angreift.
EPZ-6438: Ein selektiver Inhibitor von EZH2, der in ähnlichen Forschungsanwendungen eingesetzt wird, jedoch mit einer anderen Zielspezifität
This compound zeichnet sich durch seine spezifische Hemmung von G9a und G9a-ähnlichem Protein aus, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung und potenziellen therapeutischen Anwendungen macht.
Biologische Aktivität
BIX 01294 is a selective inhibitor of histone lysine methyltransferases, particularly targeting G9a and GLP (G9a-like protein). Its biological activity has been extensively studied across various cell types and conditions, revealing its potential as a therapeutic agent in cancer treatment and stem cell research. This article summarizes the key findings regarding the biological activity of this compound, including its mechanisms of action, effects on cell proliferation and apoptosis, and implications for therapeutic applications.
This compound primarily inhibits the activity of G9a and GLP, leading to decreased methylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27). The inhibition of these methyltransferases results in altered gene expression patterns that can affect cell proliferation, differentiation, and apoptosis.
- IC50 Values :
Effects on Cancer Cells
This compound has shown promising results in various cancer models. Its effects include:
- Inhibition of Proliferation : In studies involving diffuse large B-cell lymphoma (DLBCL) cells, this compound inhibited cell proliferation in a dose-dependent manner. For instance, treatment with 10 μM resulted in approximately 62% apoptosis in U2932 cells .
- Induction of Apoptosis : this compound triggers both endogenous and exogenous apoptotic pathways. It increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to enhanced apoptosis in tumor cells .
- Cell Cycle Arrest : Treatment with this compound caused G1 phase arrest by increasing levels of cyclin-dependent kinase inhibitor P21 and decreasing cyclin E levels .
Study on DLBCL Cells
A study reported that this compound induced significant endoplasmic reticulum (ER) stress in DLBCL cells, which was essential for its pro-apoptotic effects. Key findings included:
- Increased expression of ER stress markers ATF3 and ATF4.
- Activation of apoptotic signaling pathways characterized by elevated levels of death receptors DR4 and DR5 .
Study on Glioma Cells
In glioma models, this compound was shown to induce autophagy and enhance differentiation of glioma stem cells:
- Treatment resulted in reduced viability of C6 glioma cells while promoting differentiation into more specialized cell types .
Impact on Stem Cell Differentiation
This compound has also been investigated for its role in stem cell biology:
- It enhances the differentiation of mesenchymal stem cells into endothelial cells and cardiac progenitors, suggesting its utility in regenerative medicine .
- The compound promotes the expression of pluripotency markers such as SOX2 and NANOG when used in reprogramming protocols for induced pluripotent stem cells (iPSCs) .
Summary Table of Biological Activities
Activity | Effect | Concentration |
---|---|---|
Inhibition of G9a/GLP | Decreased H3K9me2/H3K27me3 levels | IC50: 0.7/1.7 μM |
Induction of Apoptosis | Increased apoptotic cell death | Up to 62% at 10 μM |
Cell Cycle Arrest | G1 phase arrest via increased P21 | Various concentrations |
Stem Cell Differentiation | Enhanced differentiation into endothelial/cardiac progenitors | Varies by context |
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURUEPQXKJIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41Cl3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017374 | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392399-03-9 | |
Record name | BIX-01294 trihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIX 01294 trihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIX-01294 trihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BIX 01294?
A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.
Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?
A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:
- Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]
- Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]
- Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]
- Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.
Q4: How do structural modifications of this compound affect its activity?
A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:
- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []
- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []
Q5: What types of in vitro assays have been used to study this compound's effects?
A5: Researchers have employed various in vitro assays to investigate this compound, including:
- Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]
- Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]
- Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]
- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]
- Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []
Q6: Has this compound been tested in animal models?
A6: Yes, this compound has been investigated in several animal models, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.